1,1'-Azanediyldi(propan-1-ol)

Description

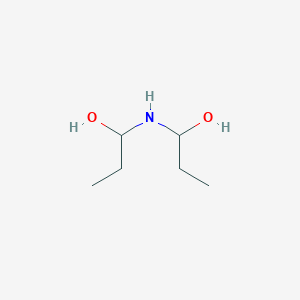

Structure

3D Structure

Properties

CAS No. |

68810-31-1 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-(1-hydroxypropylamino)propan-1-ol |

InChI |

InChI=1S/C6H15NO2/c1-3-5(8)7-6(9)4-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

XQBZHSJBHHUNSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(NC(CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Azanediyldi Propan 1 Ol

Classical and Established Synthetic Routes

Traditional methods for synthesizing 1,1'-Azanediyldi(propan-1-ol) rely on fundamental organic reactions that are well-documented and scalable. These approaches prioritize yield and cost-effectiveness using readily available starting materials.

Direct Amine Formation from Propan-1-ol Precursors

The direct synthesis of 1,1'-Azanediyldi(propan-1-ol) can be envisioned through the reaction of propan-1-ol with ammonia. This process typically requires high temperatures and pressures, along with a dehydration or hydrogenation/dehydrogenation catalyst. The reaction proceeds by the initial formation of 3-aminopropan-1-ol, which then reacts with another molecule of propan-1-ol to yield the final secondary amine. This method is analogous to the industrial synthesis of other alkanolamines.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. For the synthesis of 1,1'-Azanediyldi(propan-1-ol), this strategy can be implemented in several ways. A primary route involves the reaction of 3-hydroxypropanal with 3-aminopropan-1-ol. nih.govnist.govwikipedia.org This reaction forms an intermediate imine (or the corresponding enamine), which is then reduced in situ to the target secondary amine.

Alternatively, a one-pot synthesis can be performed by reacting two equivalents of 3-hydroxypropanal with a source of ammonia. The reaction is carried out in the presence of a reducing agent, which converts the transiently formed imines directly to the desired amine. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the aldehyde starting material.

Key to this process is the selection of an appropriate reducing agent. Common laboratory-scale reagents are milder hydride sources, while industrial applications often favor catalytic hydrogenation due to cost and atom economy.

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (STAB) | Acetic acid catalyst, 1,2-dichloroethane (DCE) solvent | Mild and selective for imines over aldehydes. |

| Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic pH (6-7) | Effective but generates toxic cyanide byproducts. |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), pressure | "Green" and scalable, suitable for industrial production. |

Reduction of Nitrile Intermediates in 1,1'-Azanediyldi(propan-1-ol) Synthesis

Another established pathway to amines is through the reduction of nitrile intermediates. The synthesis of 1,1'-Azanediyldi(propan-1-ol) via this method would start from a dinitrile precursor, such as 3,3'-azanediyldipropanenitrile. The two nitrile groups are reduced to primary amine functionalities, which would require a subsequent step to form the final structure. A more direct precursor, though less common, would involve a pre-formed amine with ester or carboxylic acid functionalities that are then reduced.

The reduction of the nitrile group to a primary amine is a high-yield transformation that can be accomplished using several powerful reducing agents or catalytic methods.

| Reducing Agent / Method | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF solvent | Highly reactive, non-selective, requires careful handling. |

| Catalytic Hydrogenation (H₂) | Raney Nickel or Palladium catalyst, high pressure | Common industrial method, effective for large-scale synthesis. |

| Borane (BH₃) | THF solvent | Forms a borane-amine complex, which is hydrolyzed to the amine. |

Alkylation Reactions Utilizing Amine or Alcohol Derivatives

Alkylation reactions provide a direct route to 1,1'-Azanediyldi(propan-1-ol) by forming C-N bonds through nucleophilic substitution. A common approach is the dialkylation of ammonia, but this often leads to a mixture of primary, secondary, and tertiary amines, making it difficult to control.

A more selective method involves the alkylation of 3-aminopropan-1-ol with a suitable 3-carbon electrophile containing a hydroxyl group. The ideal electrophile would be a propan-1-ol derivative with a good leaving group at the 3-position, such as 3-chloro-1-propanol. google.comnih.gov The reaction involves the nucleophilic attack of the primary amine of 3-aminopropan-1-ol on the electrophilic carbon of 3-chloro-1-propanol, displacing the chloride and forming the desired secondary amine. To avoid overalkylation (formation of a tertiary amine), reaction conditions such as stoichiometry and temperature must be carefully controlled.

Advanced and Stereoselective Synthesis

While 1,1'-Azanediyldi(propan-1-ol) is an achiral molecule, the principles of advanced synthesis can be applied to produce enantiopure derivatives, which are crucial in pharmaceutical and materials science. yale.edu

Asymmetric Hydrogenation for Enantiopure 1,1'-Azanediyldi(propan-1-ol) Derivatives

Asymmetric hydrogenation is a powerful technique for creating stereocenters with high enantioselectivity. acs.org This method is not applicable to the synthesis of the parent compound but is vital for producing chiral derivatives. For instance, a precursor molecule containing a carbon-carbon or carbon-nitrogen double bond at a strategic position could be hydrogenated using a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium with chiral phosphine ligands).

For example, a derivative of 1,1'-Azanediyldi(propan-1-ol) with a substituent on one of the propyl chains could be synthesized from a precursor containing a ketone. The asymmetric hydrogenation of the keto group would yield a chiral secondary alcohol with high enantiomeric excess. researchgate.net Similarly, the hydrogenation of a suitable enamine precursor could establish a chiral center alpha to the nitrogen atom. These methods are instrumental in the synthesis of optically active amino alcohols, which are valuable building blocks in medicinal chemistry. sigmaaldrich.comwhiterose.ac.ukgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The industrial synthesis of 1,1'-Azanediyldi(propan-1-ol) is predominantly achieved through the reaction of ammonia with propylene oxide. The optimization of this process is crucial for maximizing the yield of the desired secondary amine (diisopropanolamine) while minimizing the formation of the primary (isopropanolamine) and tertiary (triisopropanolamine) amine co-products.

A patented method details a specific set of optimized conditions for this synthesis. The process begins by preparing an ammoniacal liquor from liquefied ammonia and water. This solution is then thoroughly mixed with propylene oxide. google.com Key parameters have been optimized to control the reaction kinetics and product distribution, thereby enhancing both yield and purity. google.com

The reaction is carried out at high temperatures and pressures. The mixed reactants are preheated to 140–145 °C before being introduced into the reactor, where the temperature is maintained between 148–155 °C. google.com The pressure is controlled in the range of 16.0–18.0 MPa. The molar ratio of the reactants is a critical factor, with an optimized ammonia to propylene oxide ratio of 5 to 8 ensuring that ammonia is in sufficient excess to favor the formation of the desired products without excessive formation of the tertiary amine. google.com The reaction is allowed to proceed for 1 to 3 hours to ensure completion. google.com Following the reaction, the resulting mixture of isopropanolamines is separated through flash evaporation and rectification. google.com

| Parameter | Optimized Value |

|---|---|

| Starting Materials | Liquefied Ammonia, Propylene Oxide, Water |

| Molar Ratio (Ammonia:Propylene Oxide) | 5 - 8 |

| Preheating Temperature | 140 - 145 °C |

| Reaction Temperature | 148 - 155 °C |

| Reaction Pressure | 16.0 - 18.0 MPa |

| Reaction Time | 1 - 3 hours |

Multi-Step Approaches from Readily Available Starting Materials

The synthesis of 1,1'-Azanediyldi(propan-1-ol) from readily available starting materials like ammonia and propylene oxide can be viewed as a multi-step process occurring within a single reaction vessel. wikipedia.org It is not a multi-step synthesis in the classic sense where intermediates are isolated and purified in discrete stages, but rather a sequence of consecutive reactions.

The process unfolds as follows:

First Step: An ammonia molecule (NH₃) nucleophilically attacks a molecule of propylene oxide. This ring-opening reaction forms isopropanolamine, the primary amine.

Second Step: The newly formed isopropanolamine, now acting as a nucleophile, attacks a second molecule of propylene oxide. This addition forms 1,1'-Azanediyldi(propan-1-ol) (diisopropanolamine), the desired secondary amine.

Third Step: The diisopropanolamine (B56660) can then react with a third molecule of propylene oxide to form triisopropanolamine, a tertiary amine.

The control over this sequence is managed by adjusting the reaction conditions as described in the previous section, particularly the molar ratio of ammonia to propylene oxide, to maximize the yield of the di-substituted product. google.com

Green Chemistry Principles in 1,1'-Azanediyldi(propan-1-ol) Synthesis

The synthesis of 1,1'-Azanediyldi(propan-1-ol) can be evaluated through the lens of green chemistry, which seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgoil-gasportal.com

Application of Environmentally Benign Reaction Media and Catalysis

The established industrial synthesis utilizes water as a co-solvent to create the ammoniacal liquor, which is an environmentally benign medium. google.com Furthermore, this specific reaction proceeds efficiently under heat and pressure without the need for a catalyst, which aligns with green chemistry principles by avoiding potentially hazardous or heavy-metal-based catalysts. google.comresearchgate.net The development of highly efficient, catalyst-free protocols is a significant goal in green chemistry as it simplifies procedures and reduces waste. researchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwjpps.com The synthesis of 1,1'-Azanediyldi(propan-1-ol) from ammonia and propylene oxide is an addition reaction. Such reactions are inherently highly atom-economical, as all atoms of the reactants are incorporated into the products. acs.orgsustainability-directory.com

The ideal reaction can be represented as: NH₃ + 2 C₃H₆O → C₆H₁₅NO₂

In this ideal synthesis, the atom economy is 100%, as there are no atoms lost to byproducts. The main challenge in this process is not the generation of waste atoms but the control of selectivity to minimize the production of less desired co-products (isopropanolamine and triisopropanolamine). google.com Therefore, waste minimization focuses on the efficient separation and purification of the product mixture.

Integration of Renewable Feedstocks and Energy-Efficient Processes

The primary feedstock for the synthesis of 1,1'-Azanediyldi(propan-1-ol) is propylene oxide, which is conventionally produced from petrochemical sources. researchgate.net A key objective of green chemistry is the utilization of renewable feedstocks. oil-gasportal.com While the direct synthesis of this compound from renewable sources is not yet established, there is extensive research into producing its precursors, like propanediols, from renewable materials such as glycerin, a byproduct of biodiesel production. researchgate.netuberresearch.com This research into bio-based C3 chemicals points toward a potential future where propylene oxide could be derived from renewable feedstocks, thereby making the synthesis of 1,1'-Azanediyldi(propan-1-ol) more sustainable. rsc.orgnih.gov

The current industrial process is energy-intensive, requiring high temperatures and pressures to achieve optimal reaction rates and yields. google.com Designing more energy-efficient processes, for example, by developing catalysts that allow for lower reaction temperatures and pressures, is a key goal for improving the sustainability of this and other chemical manufacturing processes. oil-gasportal.com

Chemical Reactivity and Transformative Chemistry of 1,1 Azanediyldi Propan 1 Ol

Chemical Transformations Involving Hydroxyl Functionalities

The two primary alcohol groups in 1,1'-Azanediyldi(propan-1-ol) are susceptible to a variety of reactions common to alcohols, including esterification, oxidation, and conversion to alkyl halides.

The primary hydroxyl groups of 1,1'-Azanediyldi(propan-1-ol) can undergo esterification with carboxylic acids or their derivatives (such as acyl halides or anhydrides) to form the corresponding propyl esters. This reaction typically involves the removal of a water molecule and is often catalyzed by a strong acid.

Detailed research into the esterification of similar alkanolamines, such as triethanolamine (B1662121) and diisopropanolamine (B56660), provides insight into the conditions required for these transformations. google.com For instance, the reaction can be performed by condensation with a dicarboxylic acid at temperatures ranging from 120°C to 220°C over several hours. google.com To facilitate the removal of water and drive the reaction to completion, it is often conducted under reduced pressure. google.com Catalysts like hypophosphorous acid and p-toluenesulfonic acid are commonly employed to accelerate the reaction rate. google.com Alternatively, modern coupling agents can be used for ester bond formation under milder conditions. researchgate.net

The general scheme for the diesterification of 1,1'-Azanediyldi(propan-1-ol) is as follows:

HO-(CH₂)₃-NH-(CH₂)₃-OH + 2 R-COOH ⇌ R-COO-(CH₂)₃-NH-(CH₂)₃-OOC-R + 2 H₂O

The properties of the resulting diester are heavily influenced by the nature of the "R" group from the carboxylic acid. When long-chain fatty acids are used, the resulting esters can have applications as surfactants and emulsifiers. google.comchemicalbook.com

| Parameter | Condition | Source(s) |

| Reactants | Alkanolamine, Carboxylic Acid (e.g., dicarboxylic acids, fatty acids) | google.com |

| Temperature | 120°C - 220°C | google.com |

| Pressure | Reduced pressure (5 to 200 mbar) | google.com |

| Catalysts | Hypophosphorous acid, p-toluenesulfonic acid | google.com |

| Reaction Time | 2 to 10 hours | google.com |

The primary alcohol functionalities of 1,1'-Azanediyldi(propan-1-ol) can be selectively oxidized to yield aldehydes or, under more vigorous conditions, carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to control the extent of the oxidation and avoid unwanted side reactions, particularly at the nitrogen center.

Oxidation to the corresponding dialdehyde (B1249045) can be achieved using mild oxidizing agents that are selective for primary alcohols. Reagents such as pyridinium (B92312) chlorochromate (PCC) are often used for this type of transformation. The reaction must be carefully controlled to prevent over-oxidation to the carboxylic acid.

Modern catalytic methods using noble metals such as gold (Au), palladium (Pd), and platinum (Pt) have been shown to be effective for the selective oxidation of alcohols. cardiff.ac.uk For example, studies on propanol (B110389) oxidation have demonstrated that gold-based catalysts can be highly selective. researchgate.net These catalytic systems often operate under milder conditions and are considered more environmentally benign than stoichiometric inorganic oxidants. researchgate.netcardiff.ac.uk

| Product | Reagent(s) | Typical Conditions |

| Dialdehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) |

| Dicarboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | Basic, then acidic workup |

| Dicarboxylic Acid | Potassium dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Reflux |

| Aldehyde/Carboxylic Acid | Noble metal catalysts (e.g., Au, Pt, Pd) with an oxidant (e.g., O₂) | Varies with catalyst, often milder conditions |

The hydroxyl groups of 1,1'-Azanediyldi(propan-1-ol) can be replaced by halogens (Cl, Br, I) to form alkyl halide derivatives. This transformation converts the alcohol, which has a poor leaving group (-OH), into a molecule with a good leaving group (halide), making it a valuable intermediate for further nucleophilic substitution reactions.

For primary alcohols like those in 1,1'-Azanediyldi(propan-1-ol), the reaction typically proceeds through an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are preferred over hydrohalic acids (HCl, HBr). libretexts.org This preference is because reagents like SOCl₂ and PBr₃ avoid the harsh acidic conditions and the potential for carbocation rearrangements that can occur with hydrogen halides, even though rearrangements are less of a concern for primary systems. masterorganicchemistry.comlibretexts.org

A key consideration in this reaction is the presence of the secondary amine, which is also a nucleophile and can react with the halogenating agent. To prevent this, the amine is often protected or the reaction is carried out under conditions where the amine is protonated by an acid, rendering it non-nucleophilic. The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org

| Target Halide | Reagent | Mechanism | Key Advantages | Source(s) |

| Alkyl Chloride | Thionyl chloride (SOCl₂) | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify purification. | libretexts.org |

| Alkyl Bromide | Phosphorus tribromide (PBr₃) | Sₙ2 | Good for converting 1° and 2° alcohols. | libretexts.org |

| Alkyl Halide | Hydrogen Halide (HX) | Sₙ2 for 1° alcohols | Acid-catalyzed. Reactivity: HI > HBr > HCl. | libretexts.org |

Chemical Transformations Involving Amine Functionalities

The secondary amine in 1,1'-Azanediyldi(propan-1-ol) is a nucleophilic center and can undergo reactions typical of secondary amines, such as substitution, alkylation, and quaternization.

As a secondary amine, 1,1'-Azanediyldi(propan-1-ol) acts as a potent nucleophile. wikipedia.org It can react with a variety of electrophilic compounds in nucleophilic substitution reactions. For instance, reaction with an alkyl halide (R'-X) will yield a tertiary amine, a process known as N-alkylation.

The amine can also react with acyl halides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution and results in the formation of a stable N-acyl derivative. Furthermore, the amine can participate in nucleophilic aromatic substitution (SₙAr) by attacking an electron-poor aromatic ring that contains a good leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov These transformations allow for the incorporation of the 1,1'-Azanediyldi(propan-1-ol) moiety into more complex molecular architectures.

The secondary amine of 1,1'-Azanediyldi(propan-1-ol) can be systematically alkylated. The first alkylation with an alkylating agent like an alkyl halide produces a tertiary amine. This tertiary amine can then undergo a second alkylation with another molecule of the alkylating agent to form a quaternary ammonium (B1175870) salt. researchgate.net This two-step process is a key strategy for synthesizing cationic surfactants and other functional materials. google.com

Step 1: Alkylation to a Tertiary Amine

HO-(CH₂)₃-NH-(CH₂)₃-OH + R-X → [HO-(CH₂)₃-N(R)H-(CH₂)₃-OH]⁺X⁻ → HO-(CH₂)₃-N(R)-(CH₂)₃-OH + HX

Step 2: Quaternization

HO-(CH₂)₃-N(R)-(CH₂)₃-OH + R-X → [HO-(CH₂)₃-N(R)₂-(CH₂)₃-OH]⁺X⁻

Quaternary ammonium compounds (QACs) are a class of compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. nih.gov The synthesis can be performed with various alkylating agents, including alkyl halides and environmentally friendlier options like dimethyl carbonate. researchgate.net The properties of the resulting QAC are determined by the length and nature of the alkyl chains attached to the nitrogen atom. nih.gov For example, the synthesis of long-chain alkyl gemini (B1671429) quaternary ammonium salts from diisopropanolamine has been reported. google.com

Dual Functionality Reactivity and Intermolecular Reactions

The presence of both nucleophilic amino and hydroxyl groups on the same molecule allows 1,1'-Azanediyldi(propan-1-ol) to react with a range of electrophilic reagents. This dual reactivity is the basis for its utility in the synthesis of more complex molecules through intramolecular cyclization and condensation reactions with bifunctional compounds.

Intramolecular Cyclization and Heterocycle Formation

The structure of 1,1'-Azanediyldi(propan-1-ol) is conducive to intramolecular cyclization reactions, where the nucleophilic amine or hydroxyl groups attack an electrophilic center within the same molecule, leading to the formation of stable heterocyclic rings. A prominent example of this is the synthesis of substituted morpholines.

Formation of 2,6-Dimethylmorpholine (B58159):

The intramolecular dehydration of 1,1'-Azanediyldi(propan-1-ol) is a key industrial process for the production of 2,6-dimethylmorpholine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures. The process involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. The secondary amine then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered morpholine (B109124) ring. A subsequent dehydration of the remaining hydroxyl group can also occur. The reaction conditions can be controlled to favor the formation of the desired cis- or trans-isomer of 2,6-dimethylmorpholine. google.comgoogle.comjustia.com

A patented process describes the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer by the cyclization of diisopropanolamine in the presence of sulfuric acid. The simultaneous addition of the reactants allows for the utilization of the heat of reaction. google.com In one example, diisopropanolamine and 96% sulfuric acid are introduced simultaneously into a reactor, maintaining a temperature of 100-120°C. The mixture is then heated to 184°C, resulting in a 91% total yield of 2,6-dimethylmorpholine, with a product distribution of 88% cis-isomer and 12% trans-isomer. google.com

| Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Total Yield (%) | cis:trans Ratio | Reference |

| Diisopropanolamine | H₂SO₄ | 184 | - | 91 | 88:12 | google.com |

| Diisopropanolamine | H₂SO₄ | 180 | 3 | 94 | 84:16 | google.com |

It is also possible to prepare 2,6-dimethylmorpholine from N-(2-hydroxypropyl)-2,6-dimethylmorpholine, a by-product from the synthesis of diisopropylamine, through oxidation and subsequent hydrolysis or through reaction in the presence of an acid catalyst. justia.com

Condensation Reactions with Bifunctional Reagents

The dual nucleophilic nature of 1,1'-Azanediyldi(propan-1-ol) allows it to act as a monomer in condensation polymerization reactions with various bifunctional electrophiles, such as dicarboxylic acids, acid chlorides, and aldehydes. These reactions lead to the formation of polymers like polyesters, polyamides, and poly(ester-amide)s, as well as smaller heterocyclic structures.

Reactions with Dicarboxylic Acids and their Derivatives:

1,1'-Azanediyldi(propan-1-ol) can react with dicarboxylic acids or their more reactive derivatives, such as acid chlorides, to form polyesters, polyamides, or polyesteramides. researchgate.netsemanticscholar.org The reaction with a dicarboxylic acid, such as sebacic acid, typically requires heat and a catalyst to drive the esterification or amidation reaction through the removal of water. mdpi.com The use of a diacid chloride, like terephthaloyl chloride, allows for milder reaction conditions as the reaction is more facile and produces hydrogen chloride, which is typically neutralized by a base. nih.gov

The resulting polymers can exhibit a range of properties depending on the specific dicarboxylic acid used. For example, the use of long-chain aliphatic dicarboxylic acids can impart flexibility to the polymer backbone, while aromatic dicarboxylic acids can introduce rigidity. nih.gov

| Bifunctional Reagent | Polymer Type | General Reaction Conditions | Reference |

| Dicarboxylic Acids (e.g., Sebacic Acid) | Polyesteramide | Melt polycondensation | researchgate.netmdpi.com |

| Diacid Chlorides (e.g., Terephthaloyl Chloride) | Polyamide | Low-temperature solution polycondensation | nih.govstudymind.co.uk |

Reactions with Aldehydes and Ketones:

The reaction of 1,1'-Azanediyldi(propan-1-ol) with aldehydes and ketones can lead to the formation of various heterocyclic structures, most notably oxazolidine (B1195125) derivatives. For instance, the condensation with formaldehyde (B43269) can yield bisoxazolidines. google.com The reaction typically proceeds by the initial formation of a hemiaminal between the secondary amine and the carbonyl group, followed by an intramolecular cyclization through the nucleophilic attack of one of the hydroxyl groups, eliminating a molecule of water.

The reaction with glutaraldehyde (B144438) is more complex and can lead to cross-linking and the formation of polymeric structures. The initial reaction involves the formation of Schiff bases between the amine and the aldehyde groups of glutaraldehyde. nih.govnih.gov

| Carbonyl Compound | Product Type | General Reaction Conditions | Reference |

| Formaldehyde | Oxazolidine derivatives | Typically aqueous or alcoholic solution | google.com |

| Glutaraldehyde | Cross-linked products | Aqueous solution, pH dependent | nih.gov |

Computational and Theoretical Investigations of 1,1 Azanediyldi Propan 1 Ol

Electronic Structure and Quantum Chemical Analysis

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO/LUMO) and Related Reactivity Indices

No studies were found that specifically calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or related reactivity indices for 1,1'-Azanediyldi(propan-1-ol).

Theoretical Prediction of Spectroscopic Signatures and Validation

There is no available research on the theoretical prediction and subsequent experimental validation of the spectroscopic signatures (e.g., IR, Raman, NMR) for 1,1'-Azanediyldi(propan-1-ol).

Analysis of Electronic Charge Distribution and Molecular Electrostatic Potential

Information regarding the analysis of electronic charge distribution and the molecular electrostatic potential map for 1,1'-Azanediyldi(propan-1-ol) is not present in the available literature.

Reaction Mechanism Elucidation via Theoretical Modeling

Potential Energy Surface Mapping and Transition State Theory Applications

No computational studies detailing the potential energy surface mapping or the application of transition state theory to reactions involving 1,1'-Azanediyldi(propan-1-ol) were identified.

Computational Studies of Hydrogen Abstraction and Radical Reactions

There is a lack of published research on the computational investigation of hydrogen abstraction or other radical reactions involving 1,1'-Azanediyldi(propan-1-ol).

Kinetic and Thermodynamic Aspects of Chemical Transformations

Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) to map out reaction pathways, calculate activation energies, and determine thermodynamic properties such as enthalpy and Gibbs free energy of reaction. This information is crucial for understanding the reactivity of the molecule and for optimizing industrial processes where it might be used. The absence of such data for 1,1'-Azanediyldi(propan-1-ol) indicates a need for future research in this area.

Molecular Dynamics and Conformational Analysis

Similarly, detailed molecular dynamics simulations and specific conformational analyses for 1,1'-Azanediyldi(propan-1-ol) are not extensively documented in publicly accessible research.

A complete exploration of the conformational landscape of 1,1'-Azanediyldi(propan-1-ol) would involve computational methods to identify all possible spatial arrangements of the molecule (conformers) and to determine their relative stabilities. This is typically achieved by rotating the molecule around its single bonds and calculating the potential energy of each conformation. The results of such an analysis would provide insight into the molecule's flexibility and its most likely shapes under different conditions. While general principles of conformational analysis are well-established, specific data tables and detailed research findings for this compound are not available.

The influence of solvents on the conformation and reactivity of molecules is a key area of computational chemistry. frontiersin.org Solvents can stabilize certain conformers over others and can significantly alter the energy barriers of chemical reactions. frontiersin.org Computational studies in this area often employ both implicit and explicit solvent models to simulate the effects of the surrounding medium. For 1,1'-Azanediyldi(propan-1-ol), there is a lack of specific studies investigating how different solvents would impact its conformational preferences and its reactivity in chemical transformations.

Advanced Research Applications of 1,1 Azanediyldi Propan 1 Ol

Role as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of 1,1'-Azanediyldi(propan-1-ol) allows it to serve as a pivotal starting material or intermediate in the synthesis of a wide array of complex organic structures. Its ability to undergo reactions at both the nitrogen and oxygen centers provides a pathway to introduce diverse functionalities into a single molecule.

Building Block for the Synthesis of Polyfunctional Organic Compounds

1,1'-Azanediyldi(propan-1-ol) is a valuable monomer in the synthesis of polyfunctional polymers, particularly polyurethanes. google.comyoutube.comnih.gov The two hydroxyl groups can react with diisocyanates to form the characteristic urethane (B1682113) linkages, creating linear or cross-linked polyurethane chains. google.comyoutube.com The secondary amine group can remain as a reactive site within the polymer backbone, allowing for further modifications or influencing the polymer's final properties, such as adhesion and flexibility. This makes it a crucial component in the development of coatings, foams, and elastomers. google.com

Beyond polyurethanes, its structure lends itself to the creation of other complex polymers like polyesteramides. These materials are of interest for their potential biodegradability and thermoplastic properties. In these syntheses, the diol and diamine functionalities of the molecule, or its derivatives, can react with dicarboxylic acids or their derivatives to build the polymer chain.

Precursor in the Development of Active Pharmaceutical Ingredients (APIs)

The structural motif present in 1,1'-Azanediyldi(propan-1-ol), specifically the propanolamine (B44665) backbone, is a common feature in a number of active pharmaceutical ingredients. A notable example is its connection to the synthesis of the antiarrhythmic drug Propafenone . ijpsonline.comijpsonline.comrasayanjournal.co.in The synthesis of Propafenone and its analogs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the introduction of an amine. ijpsonline.comrasayanjournal.co.in The core structure of the resulting side chain is an oxypropanolamine, highlighting the relevance of the 1,1'-Azanediyldi(propan-1-ol) framework in designing and synthesizing such therapeutic agents.

Furthermore, the general structure of beta-blockers, such as Propranolol , frequently incorporates an amino-alcohol functionality attached to an aromatic ring system. nih.govwikipedia.org While direct synthesis from 1,1'-Azanediyldi(propan-1-ol) may not be the primary route, its structural similarity makes it a valuable model compound and potential precursor for the development of new beta-blocker candidates and other related APIs.

| API Class | Example API | Relevance of 1,1'-Azanediyldi(propan-1-ol) Structure |

| Antiarrhythmics | Propafenone | The oxypropanolamine side chain is a key structural feature. ijpsonline.comrasayanjournal.co.in |

| Beta-blockers | Propranolol | Contains a core amino-alcohol functional group. nih.govwikipedia.org |

Utility in the Formation of Chiral Intermediates for Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, the development of effective chiral auxiliaries and ligands is paramount. researchgate.netresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net While specific research detailing the direct use of 1,1'-Azanediyldi(propan-1-ol) as a chiral auxiliary is not extensively documented, its diol and amine functionalities provide a scaffold that can be modified to create such chiral directing groups. By starting with enantiomerically pure precursors or through resolution, chiral derivatives of 1,1'-Azanediyldi(propan-1-ol) can be synthesized. These chiral derivatives hold the potential to be employed in diastereoselective reactions, such as alkylations or aldol (B89426) additions, to generate enantiomerically enriched products. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Catalytic Roles and Ligand Design

The application of 1,1'-Azanediyldi(propan-1-ol) extends into the realm of catalysis, both as a component of metal-coordinating ligands and as a backbone for organocatalysts.

1,1'-Azanediyldi(propan-1-ol) Derivatives as Ligands in Metal Coordination Chemistry

The nitrogen and oxygen atoms in 1,1'-Azanediyldi(propan-1-ol) can act as donor atoms for metal ions, making it and its derivatives attractive candidates for the synthesis of novel ligands in coordination chemistry. rsc.orgresearchgate.net By modifying the parent molecule, for instance, through the formation of Schiff bases by reacting the amine with aldehydes or ketones, multidentate ligands can be prepared. amazonaws.comshahucollegelatur.org.insapub.orgseejph.comnih.gov These Schiff base ligands can then coordinate with a variety of transition metals to form stable metal complexes. sapub.orgseejph.com

The properties and reactivity of these metal complexes are influenced by the coordination geometry and the electronic environment provided by the ligand. Research in this area explores the synthesis of new metal-organic frameworks and coordination polymers with potential applications in areas such as catalysis, materials science, and sensing. The ability to tune the steric and electronic properties of the ligand by modifying the 1,1'-Azanediyldi(propan-1-ol) backbone is a key advantage in the rational design of functional metal complexes.

Applications in Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. researchgate.net Chiral amines and amino alcohols are prominent classes of organocatalysts, often employed in asymmetric reactions. researchgate.net Derivatives of 1,1'-Azanediyldi(propan-1-ol), particularly chiral versions, have the potential to act as organocatalysts for various transformations, such as aldol reactions, Michael additions, and reductions. The presence of both an amine and two alcohol functionalities allows for bifunctional catalysis, where one group can activate the electrophile while the other activates the nucleophile, leading to enhanced reactivity and stereoselectivity.

Investigation of Hydroxyl-Amine Synergy in Catalytic Systems

The simultaneous presence of both hydroxyl (-OH) and amine (-NH-) functionalities within the 1,1'-Azanediyldi(propan-1-ol) molecule creates opportunities for synergistic effects in catalysis. This synergy arises from the cooperative interaction of the two different functional groups, which can lead to enhanced catalytic activity, selectivity, and stability compared to catalysts containing only one of these groups.

In catalytic systems, the amine group, being a Lewis base, can coordinate to a metal center, while the adjacent hydroxyl groups can influence the electronic environment of the catalyst or participate directly in the reaction mechanism. For instance, in reactions like reductive amination, the hydroxyl group can facilitate the generation of an imine intermediate and the subsequent reduction of the C=N bond by acting as a proton shuttle. rwth-aachen.del-i.co.uk This cooperative action allows for milder reaction conditions and can lead to higher selectivity for the desired product. rwth-aachen.del-i.co.uk

The synergy can manifest in several ways:

Bifunctional Catalysis: The amine can act as a binding site for a metal, while the hydroxyl group interacts with a substrate, activating it for the reaction.

Proton Management: The hydroxyl group can act as an internal proton donor or acceptor, facilitating key steps in the catalytic cycle and avoiding the need for external additives. rwth-aachen.de

Stabilization: Intramolecular hydrogen bonding between the hydroxyl and amine groups can stabilize the catalyst-substrate complex, influencing the stereoselectivity of a reaction.

| Catalytic Role | Function of Amine Group (-NH-) | Function of Hydroxyl Groups (-OH) | Potential Synergistic Outcome |

| Ligand Formation | Acts as a Lewis base to coordinate with metal centers. | Modulates the electronic properties of the metal center; can form alkoxide ligands. | Enhanced catalyst stability and activity. |

| Proton Transfer | Can be protonated or deprotonated. | Can act as a proton "courier" or shuttle in the reaction mechanism. rwth-aachen.de | Facilitation of key reaction steps, leading to higher turnover rates. |

| Substrate Activation | Can form hydrogen bonds with substrates. | Can form hydrogen bonds, activating substrates for nucleophilic or electrophilic attack. | Increased reaction rates and selectivity. |

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The structure of 1,1'-Azanediyldi(propan-1-ol), with its hydrogen bond donors (-OH, -NH) and acceptors (O, N), makes it an excellent candidate for building complex supramolecular architectures.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For 1,1'-Azanediyldi(propan-1-ol), the primary driving force for self-assembly is hydrogen bonding. The hydroxyl and amine groups can form a network of intermolecular hydrogen bonds, leading to the formation of well-defined nanostructures like sheets, ribbons, or helical chains in the solid state.

The specific architecture of the self-assembled structure is dictated by the interplay of various non-covalent forces, including:

Hydrogen Bonding: O-H···O, O-H···N, and N-H···O interactions are the strongest and most directional forces, defining the primary structure.

Derivatization of the molecule, for instance, by adding long alkyl chains or aromatic groups, can be used to tune these interactions and control the resulting morphology of the self-assembled nanostructures.

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. The defined spatial arrangement of functional groups in 1,1'-Azanediyldi(propan-1-ol) allows it to act as a host for various guest species. By forming a pocket or cleft through intra- or intermolecular interactions, it can selectively bind guests through multi-point recognition.

The binding process is driven by the collective effect of several weak interactions. For example, the cavity could be lined with hydroxyl groups capable of forming hydrogen bonds with a guest that has complementary hydrogen bond acceptors, such as a dicarboxylate anion. The specificity of this recognition is a cornerstone of creating chemical sensors and systems for molecular separation.

The ability of 1,1'-Azanediyldi(propan-1-ol) to form extensive hydrogen-bonding networks is key to constructing larger supramolecular architectures. In crystal engineering, this molecule can be used as a building block, or "tecton," that connects other molecular components into predictable patterns.

When co-crystallized with other molecules, such as di-carboxylic acids or metal ions, it can form complex multi-component crystals. In these structures, the 1,1'-Azanediyldi(propan-1-ol) molecule bridges other components via a combination of hydrogen bonds and, if metal ions are present, coordination bonds. These non-covalent interactions are crucial in fields ranging from materials science to biochemistry, where they stabilize the three-dimensional structures of proteins and nucleic acids. nih.gov

| Non-Covalent Interaction Type | Donor Group(s) in Molecule | Acceptor Group(s) in Molecule | Role in Supramolecular Assembly |

| Hydrogen Bonding | -OH, -NH | Oxygen lone pairs, Nitrogen lone pair | Primary driving force for self-assembly and molecular recognition. nih.gov |

| Van der Waals Forces | Propyl chains (-CH2CH2CH3) | Propyl chains (-CH2CH2CH3) | Stabilizes the packing of molecules in larger assemblies. |

| Dipole-Dipole Interactions | C-O, C-N, O-H, N-H bonds | C-O, C-N, O-H, N-H bonds | Contribute to the overall intermolecular cohesion. |

Precursor in Polymer Chemistry and Functional Material Development

The reactive hydroxyl and amine groups of 1,1'-Azanediyldi(propan-1-ol) make it a valuable precursor in the synthesis of functional polymers and materials.

In polymer chemistry, 1,1'-Azanediyldi(propan-1-ol) can be classified as a trifunctional monomer. It possesses three active sites that can react during polymerization: the two hydroxyl groups and the secondary amine group. This trifunctionality is particularly useful for creating branched or cross-linked polymer networks, which often exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to linear polymers.

A prime application is in the synthesis of polyurethanes. The basic reaction for polyurethane formation is the condensation of a polyol (a molecule with multiple hydroxyl groups) with an isocyanate. l-i.co.uk

The two hydroxyl groups of 1,1'-Azanediyldi(propan-1-ol) can react with isocyanate groups (-NCO) to form urethane linkages (-NH-CO-O-).

The secondary amine group is also reactive towards isocyanates, forming a urea (B33335) linkage (-NH-CO-NH-).

When used in a polyurethane formulation, if it is incorporated in small amounts alongside a difunctional diol, it acts as a cross-linking agent . The third reactive site (the amine) creates a branch point that connects linear polymer chains, leading to the formation of a three-dimensional network structure. This is critical for producing rigid polyurethane foams, durable coatings, and elastomers. l-i.co.uk If used as a primary monomer with a diisocyanate, it would lead directly to a highly cross-linked, thermosetting material.

Development of Novel Polymeric Materials with Specific Chemical Functionalities

The unique structure of diisopropanolamine (B56660) allows it to be incorporated into polymer chains as a monomer or used as a cross-linking agent to impart specific properties to the final material. Its hydroxyl and amine functionalities serve as reactive sites for polymerization.

As a building block, DIPA is utilized in the synthesis of polyurethanes. basf.com The hydroxyl groups can react with isocyanate groups to form urethane linkages, creating the backbone of the polymer. The presence of the secondary amine group can also be leveraged to introduce branching or as a site for further chemical modification, tailoring the polymer's physical and chemical properties.

Table 1: Role of Functional Groups of 1,1'-Azanediyldi(propan-1-ol) in Polymer Synthesis

| Functional Group | Type of Reaction | Resulting Linkage/Structure | Application Area |

| Hydroxyl (-OH) | Reaction with Isocyanates | Urethane Linkage | Polyurethane Synthesis basf.com |

| Hydroxyl (-OH) | Esterification | Ester Linkage | Polyester Synthesis |

| Secondary Amine (-NH-) | Reaction with Epoxides | Creates β-hydroxyamines | Epoxy Resin Curing |

| Both Groups | Cross-linking | Networked Polymer Structure | Powder Coatings basf.com |

Applications in Advanced Coatings and Material Adhesion Enhancement

Diisopropanolamine is a key additive in the formulation of advanced coatings, particularly waterborne systems, where it performs multiple functions. dow.combasf.com It acts as a neutralizing agent for anionic stabilized resins, such as those based on polyesters, alkyds, and acrylics. basf.com The basic nature of its amine group neutralizes acidic functionalities on the polymer backbone, rendering the resin soluble or dispersible in water. dow.com This is crucial for the formulation of environmentally friendly, low-VOC (Volatile Organic Compound) coatings.

Beyond neutralization, DIPA contributes to the film-forming properties of stoving enamels. basf.com Its hydroxyl groups can participate in cross-linking reactions during the curing process, improving the mechanical properties and resistance of the final coating.

A critical application of DIPA is as an adhesion promoter, enhancing the bond between a coating and the substrate. specialchem.commyskinrecipes.com Adhesion promoters are bifunctional molecules that form a chemical bridge between the substrate and the adhesive or coating. specialchem.com The hydroxyl groups of DIPA can form strong hydrogen bonds or even covalent bonds (e.g., with surface silanol (B1196071) groups on glass or metal oxides), while the amine part of the molecule can interact or react with the coating's resin matrix. This dual interaction significantly improves the durability and longevity of the coating, especially under harsh environmental conditions. specialchem.com

Table 2: Functions of 1,1'-Azanediyldi(propan-1-ol) in Advanced Coatings

| Function | Mechanism of Action | Benefit |

| Neutralizing Agent | The basic amine group neutralizes acidic resins. | Enables the use of resins in waterborne coating systems. dow.combasf.com |

| Film Forming Support | Participates in curing reactions via its hydroxyl groups. | Improves the final properties of baked enamels. basf.com |

| Adhesion Promoter | Hydroxyl groups bond to the substrate while the main structure integrates with the coating resin. | Enhances the bond between the coating and various substrates. myskinrecipes.com |

| Corrosion Inhibitor | Used as a building block for triazine-based corrosion inhibitors. | Protects metal surfaces from corrosion. dow.com |

Biochemical Research Applications

Utilization as Substrate or Reagent in Enzymatic Assays

While specific, widespread use of 1,1'-Azanediyldi(propan-1-ol) as a standard substrate or reagent in enzymatic assays is not extensively documented in prominent literature, its chemical structure suggests potential interactions with certain enzyme classes. As a secondary alcohol, it contains the functional group acted upon by alcohol dehydrogenases. nih.gov Research on yeast alcohol dehydrogenase, for example, has studied the kinetics of the oxidation of other simple alcohols like butan-1-ol and propan-2-ol. nih.gov Theoretically, enzymes with broad substrate specificity might recognize and metabolize the secondary alcohol groups of DIPA. However, detailed studies employing DIPA specifically for routine enzymatic assays are not readily found.

Studies on Interactions with Biological Molecules and Metabolic Pathways

The interaction of diisopropanolamine with biological systems has been investigated through pharmacokinetic studies. Research in rat models provides insight into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Following intravenous administration, DIPA is cleared rapidly from plasma and is primarily excreted in the urine. nih.gov A significant portion of the dose, around 71%, is excreted within 6 hours, with virtually all of it being the unchanged parent compound. nih.gov This indicates that DIPA undergoes minimal metabolism in the body. nih.gov When applied dermally, absorption is slow, with about 20% of the dose being absorbed over 48 hours. nih.gov The absorbed compound does not accumulate in tissues like the liver and kidney and is efficiently eliminated. nih.gov

The Human Metabolome Database identifies diisopropanolamine as a compound found in human blood, categorizing it as part of the human exposome, meaning it is not naturally occurring but is present due to environmental or industrial exposure. hmdb.ca

Table 3: Pharmacokinetic Parameters of Diisopropanolamine (DIPA) in Rats

| Parameter | Finding | Reference |

| Route of Administration | Intravenous (i.v.) & Dermal | nih.gov |

| Plasma Half-Life (i.v.) | Biexponential: t½α = 0.4h; t½β = 2.9h | nih.gov |

| Primary Excretion Route | Urine | nih.gov |

| Metabolism | Excreted virtually all as parent compound (minimal metabolism) | nih.gov |

| Total Urinary Excretion (i.v.) | 97 ± 4% of the dose | nih.gov |

| Dermal Absorption (48h) | Approximately 20% of the applied dose | nih.gov |

| Tissue Accumulation | Did not accumulate in tissues | nih.gov |

Exploration of Structural Analogs in Medicinal Chemistry Research

The amino alcohol framework present in 1,1'-Azanediyldi(propan-1-ol) is a common structural motif in many biologically active molecules and serves as a valuable scaffold in medicinal chemistry. Researchers often synthesize and study structural analogs to optimize pharmacological activity and selectivity for specific biological targets.

An example of a well-known medicinal compound class featuring a similar amino alcohol structure is the beta-blockers, such as propranolol. nih.gov Propranolol contains an isopropanolamine side chain attached to a naphthalene (B1677914) ring system. Research has focused on modifying this structure—for instance, by shortening the side chain or altering the amine group—to create analogs with higher selectivity for serotonin (B10506) receptors over adrenergic receptors, aiming to develop novel serotonergic agents. nih.gov

Another relevant analog is serinol (2-amino-1,3-propanediol), which is structurally similar to the amino acid serine. researchgate.net Serinol has been a key precursor in the synthesis of antibiotics like chloramphenicol (B1208) and is used as a building block for developing other pharmaceuticals and X-ray contrast agents. researchgate.net The exploration of these analogs highlights the utility of the core amino alcohol structure in designing molecules that can interact with specific biological pathways or serve as versatile chemical intermediates in drug synthesis.

Table 4: Structural Analogs of 1,1'-Azanediyldi(propan-1-ol) in Medicinal Chemistry

| Compound | Structural Similarity | Research Application Area |

| Propranolol | Contains an isopropanolamine moiety. | Lead compound for developing analogs with selectivity for serotonin receptors. nih.gov |

| Serinol | A primary amino diol (2-amino-1,3-propanediol). | Precursor for antibiotics (e.g., chloramphenicol) and other pharmaceuticals. researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 1,1'-Azanediyldi(propan-1-ol)

1,1'-Azanediyldi(propan-1-ol), more commonly known by its synonym Diisopropanolamine (B56660) (DIPA), is a secondary alkanolamine with a wide range of industrial and commercial applications. ccme.caccme.ca It functions as an emulsifier, stabilizer, and chemical intermediate. wikipedia.org Academically, DIPA is understood as a versatile compound whose utility stems from its properties as a polar, basic solvent that is completely miscible in water. gov.bc.ca

Current understanding of DIPA is largely shaped by its established industrial applications. These include:

Gas Treating: It is widely used in the petroleum industry to remove acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas streams. ccme.cadataintelo.com As a secondary alkanolamine, DIPA is noted for its thermal stability, reduced corrosive effects, and lower energy requirements for regeneration compared to some other amines. researchgate.net

Surfactants and Personal Care: DIPA is a component in the manufacturing of cosmetics, lotions, shampoos, and soaps due to its neutralizing capacity and high foaming properties. ccme.caccme.ca

Corrosion Inhibition: The compound is utilized in metalworking fluids and coatings to prevent corrosion. ccme.cadow.com

Other Applications: DIPA also finds use in detergents, textile finishing, and as a cement grinding aid. ccme.cadow.com

From an environmental perspective, the compound's fate is an area of active study. Research indicates that the biodegradation of DIPA can be very slow under typical aquifer conditions. gov.bc.ca Its mobility in the subsurface is significantly influenced by its strong sorption to clay minerals. ccme.cagov.bc.ca While DIPA is readily consumed under aerobic conditions, its persistence under certain anaerobic conditions is a key aspect of its environmental profile. iaea.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 110-97-4 | ccme.ca |

| Molecular Formula | C₆H₁₅NO₂ | wikipedia.org |

| Molecular Weight | 133.19 g·mol⁻¹ | ccme.ca |

| Appearance | White solid at room temperature | gov.bc.ca |

| Aqueous Solubility | 870,000 mg·L⁻¹ at 25°C | ccme.ca |

| pKa | 8.9 | ccme.ca |

Identification of Emerging Research Trends and Unexplored Avenues

The research landscape for DIPA is evolving, driven by global priorities such as carbon capture and sustainability. Key emerging trends and unexplored research avenues have been identified.

Emerging Research Trends:

Advanced Carbon Capture Systems: A significant trend is the investigation of DIPA in novel solvent blends for CO₂ capture. researchgate.net Recent studies have focused on blended aqueous solutions of DIPA and other amines, such as 2-amino-2-methyl-1-propanol (AMP), to enhance CO₂ absorption capacity and efficiency. nih.gov The application of advanced modeling techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to predict the equilibrium solubility and partial pressure of CO₂ in these systems represents a major step forward. nih.gov

Sustainability and Green Chemistry: Across the chemical industry, there is a strong push towards developing sustainable and eco-friendly products. htfmarketreport.com This trend is spurring research and development into greener synthesis routes for alkanolamines and improving the environmental profile of existing products. dataintelo.comhtfmarketreport.com

Computational Chemistry and Mechanistic Studies: There is growing interest in using computational models to understand the fundamental mechanisms of CO₂ capture by alkanolamines. acs.org Research is exploring how structural variations in amines influence the stability of carbamate formation, which is crucial for designing more efficient capture solvents. acs.org

Unexplored Avenues:

Comprehensive Environmental Fate Modeling: While studies have shown that DIPA biodegrades under various conditions, its slow degradation in aquifers and the lack of comprehensive data on its environmental fate present a research gap. gov.bc.caiaea.org There is a need for more detailed studies on its biodegradation pathways and potential for accumulation in different environmental compartments.

Toxicological Data Gaps: Water quality guidelines have been developed for DIPA, but they highlight a lack of sufficient toxicological data for certain areas, particularly for marine life. gov.bc.ca Additionally, guidelines for livestock watering are based on studies on laboratory animals, indicating a need for data on livestock species. gov.bc.ca

Advanced Material Synthesis: The role of DIPA as a chemical intermediate is well-established, but its potential as a building block for novel polymers or functional materials remains largely unexplored.

Catalytic Dehydrogenation Processes: The catalytic dehydrogenation of alkanolamines is an area of increasing interest, but analytical methods for simultaneously quantifying reactants and products in these complex mixtures are still being developed. nih.gov Further research could optimize these processes for creating valuable chemical intermediates. nih.gov

Recommendations for Future Fundamental and Applied Research Directions

Based on the current understanding and identified gaps, future research on 1,1'-Azanediyldi(propan-1-ol) should be directed towards both fundamental scientific inquiry and applied technological development.

Recommendations for Fundamental Research:

Reaction Kinetics and Mechanisms: In-depth studies should be conducted on the reaction kinetics of DIPA within multi-component amine blends for CO₂ capture. researchgate.net This research should aim to elucidate the synergistic effects and reaction pathways to design more efficient and stable solvent systems.

Biodegradation Pathways: A concerted effort is needed to map the specific microbial and chemical pathways responsible for the degradation of DIPA in soil and aquatic environments. gov.bc.caiaea.org This knowledge is critical for developing effective bioremediation strategies for contaminated sites.

Ecotoxicology: Targeted toxicological studies on marine organisms and relevant livestock species are recommended to fill existing data gaps and refine environmental quality guidelines. gov.bc.ca

Structure-Property Relationships: Fundamental research into how the molecular structure of DIPA and other sterically hindered alkanolamines affects carbamate stability could lead to the rational design of next-generation CO₂ absorbents. acs.org

Recommendations for Applied Research:

Optimization of Carbon Capture Solvents: Future work should focus on optimizing DIPA-based blended solvents to lower the energy penalty of regeneration, a major cost in amine scrubbing processes. mdpi.comfrontiersin.org Research should also address solvent degradation and the formation of potentially harmful byproducts like nitrosamines. forcetechnology.com

Development of Advanced Predictive Models: The development and refinement of computational models, such as ANNs, should be continued to accurately predict the performance of DIPA in complex industrial processes, thereby accelerating process optimization and reducing reliance on expensive pilot-scale testing. nih.gov

Green Synthesis and Bio-based Alternatives: Investment in R&D for sustainable manufacturing processes for DIPA and other alkanolamines is crucial. htfmarketreport.com Exploring bio-based feedstocks and greener catalytic methods would align with market demands for environmentally benign products. dataintelo.com

Wastewater Treatment Technologies: Given its use in personal care products and industrial applications, research into advanced oxidation and biological treatment methods for the efficient removal of DIPA from wastewater streams is warranted to mitigate potential environmental release.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,1'-Azanediyldi(propan-1-ol)?

Answer:

A common approach involves nucleophilic substitution between halogenated propan-1-ol derivatives (e.g., 1-chloropropane) and ammonia or amines. For example:

- Step 1: React 2 equivalents of 1-chloropropane with 1 equivalent of ammonia in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) with a base (e.g., NaOH) to neutralize HCl byproducts.

- Step 2: Purify the crude product via column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate the diol-amine adduct.

- Validation: Confirm purity using HPLC (>95%) and characterize via FT-IR (OH stretch: 3200–3400 cm⁻¹, NH bend: 1600 cm⁻¹) .

Advanced: How can contradictory NMR data regarding the stereochemical configuration of 1,1'-Azanediyldi(propan-1-ol) be resolved?

Answer:

Conflicting stereochemical assignments often arise due to overlapping signals or dynamic equilibria. To resolve this:

- 2D NMR Analysis: Use NOESY/ROESY to detect spatial proximity between protons, distinguishing axial/equatorial positions in cyclic intermediates.

- Computational Modeling: Perform density functional theory (DFT) calculations to predict chemical shifts and coupling constants, comparing them with experimental data.

- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers and assign configurations via optical rotation .

Basic: What spectroscopic techniques are critical for characterizing 1,1'-Azanediyldi(propan-1-ol)?

Answer:

A multi-technique approach is essential:

- FT-IR: Identify hydroxyl (-OH, 3200–3400 cm⁻¹) and amine (-NH, 1550–1650 cm⁻¹) functional groups.

- ¹H/¹³C NMR: Assign proton environments (e.g., δ 1.5–1.7 ppm for CH₂ adjacent to NH, δ 3.6–3.8 ppm for OH-bearing CH₂) and carbon backbone.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 164.2) and fragmentation patterns.

- Cross-Validation: Compare data with structurally similar compounds like 3,3'-Azanediylbis(propan-1-ol) (CAS 14002-33-6) .

Advanced: What factors influence the hydrolytic stability of 1,1'-Azanediyldi(propan-1-ol) in aqueous systems, and how can degradation be mitigated?

Answer:

Hydrolysis is pH- and temperature-dependent:

- Kinetic Studies: Monitor degradation via HPLC under varying pH (e.g., pH 2–12) and temperatures (25–60°C). Degradation products (e.g., propan-1-ol and ammonia) indicate cleavage of the C-N bond.

- Stabilization Strategies:

Basic: How can researchers optimize reaction yields for 1,1'-Azanediyldi(propan-1-ol) synthesis?

Answer:

Key parameters include:

- Stoichiometry: Maintain a 2:1 molar ratio of haloalkane to amine to favor di-substitution.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Workup: Extract unreacted starting materials with dichloromethane before recrystallization (solvent: ethanol/water) .

Advanced: What strategies are effective for analyzing trace impurities in 1,1'-Azanediyldi(propan-1-ol) samples?

Answer:

- GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual solvents) with detection limits <1 ppm.

- LC-MS/MS: Identify non-volatile impurities (e.g., oligomers) using reverse-phase C18 columns and MRM transitions.

- ICP-OES: Quantify metal catalysts (e.g., Pd, Ni) from coupling reactions, ensuring compliance with pharmacopeial limits (<10 ppm) .

Basic: What safety protocols are critical when handling 1,1'-Azanediyldi(propan-1-ol) in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm).

- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions .

Advanced: How does the presence of 1,1'-Azanediyldi(propan-1-ol) affect the kinetics of enzymatic reactions in biochemical studies?

Answer:

- Mechanistic Probes: Use stopped-flow spectroscopy to monitor enzyme-substrate binding (e.g., alcohol dehydrogenases).

- Inhibition Studies: Determine IC₅₀ values via Lineweaver-Burk plots under varied substrate concentrations.

- Molecular Dynamics (MD): Simulate interactions between the compound’s hydroxyl/amine groups and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

Basic: What chromatographic methods are suitable for purifying 1,1'-Azanediyldi(propan-1-ol) from reaction mixtures?

Answer:

- Normal-Phase Chromatography: Use silica gel with eluents like ethyl acetate/methanol (95:5) for polar byproducts.

- Ion-Exchange Chromatography: Separate charged impurities (e.g., ammonium salts) using Dowex® resins.

- Preparative HPLC: Optimize gradient elution (water/acetonitrile + 0.1% TFA) for high-purity batches (>99%) .

Advanced: How can researchers validate the environmental impact of 1,1'-Azanediyldi(propan-1-ol) using ecotoxicological models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.